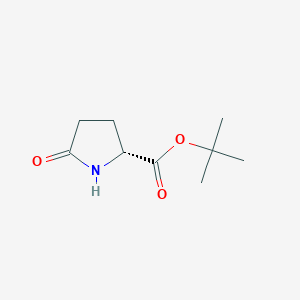

(R)-Tert-butyl 5-oxopyrrolidine-2-carboxylate

Descripción general

Descripción

(R)-Tert-butyl 5-oxopyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-Tert-butyl 5-oxopyrrolidine-2-carboxylate is a chiral compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, and the implications of its structural features on pharmacological properties.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 185.22 g/mol. Its structure includes a pyrrolidine ring with both a carbonyl and a carboxylate functional group, which contributes to its reactivity and biological potential. The chirality of the compound, specifically in the (R) configuration, is significant as it influences its interaction with biological targets.

Synthesis

Various synthetic routes have been developed for this compound. These methods typically involve the formation of the pyrrolidine ring followed by the introduction of functional groups. The versatility in synthesis allows for the modification of this compound, enabling the exploration of derivatives with enhanced biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. In vitro assays demonstrated that certain derivatives exhibit significant cytotoxic effects against cancer cell lines, particularly A549 human lung adenocarcinoma cells. For instance, compounds derived from this scaffold showed structure-dependent activity, with some exhibiting reduced viability in cancer cells while maintaining low toxicity to non-cancerous cells .

Table 1: Anticancer Activity of Selected Derivatives

| Compound | IC50 (µM) | Cell Line | Notes |

|---|---|---|---|

| Compound A | 10 | A549 | High selectivity for cancer cells |

| Compound B | 25 | HSAEC1-KT | Moderate activity, low toxicity |

| Compound C | 15 | A549 | Effective against multidrug-resistant strains |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that certain derivatives possess activity against multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. This suggests that modifications to the core structure can enhance antimicrobial efficacy, making it a candidate for further development in treating resistant infections .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Compound | MIC (µg/mL) | Pathogen | Effectiveness |

|---|---|---|---|

| Compound D | 8 | Staphylococcus aureus | Effective against MRSA strains |

| Compound E | 16 | Klebsiella pneumoniae | Moderate activity |

| Compound F | 4 | Pseudomonas aeruginosa | Highly effective |

The precise mechanism by which this compound exerts its biological effects is still being elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes and receptors involved in cancer proliferation and microbial resistance pathways. The presence of functional groups such as carbonyls and carboxylates likely facilitates these interactions, enhancing binding affinity and specificity .

Case Studies

Several case studies have documented the promising biological activities associated with this compound:

- Case Study on Anticancer Activity : A study evaluated various derivatives in an A549 cell model, revealing that compounds with free amino groups exhibited superior anticancer properties compared to those with acetylamino substitutions. This highlights the importance of structural modifications in enhancing therapeutic efficacy .

- Case Study on Antimicrobial Resistance : Another investigation focused on the antimicrobial potential against resistant strains of Staphylococcus aureus. Compounds derived from this scaffold demonstrated significant inhibitory effects, suggesting their utility in developing new treatments for antibiotic-resistant infections .

Propiedades

IUPAC Name |

tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-5-7(11)10-6/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGSPAGZWRTTOT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454987 | |

| Record name | tert-Butyl 5-oxo-D-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205524-46-5 | |

| Record name | tert-Butyl 5-oxo-D-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-5-oxopyrrolidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.